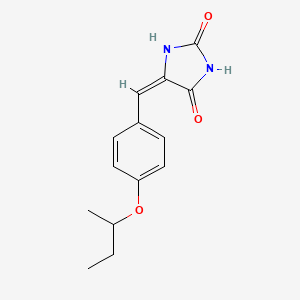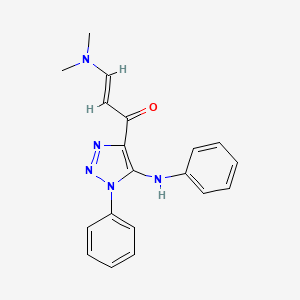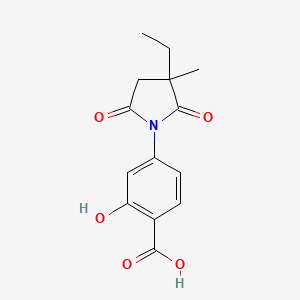
5-(4-sec-butoxybenzylidene)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-sec-butoxybenzylidene)-2,4-imidazolidinedione, also known as BBIC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BBIC is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 329.39 g/mol.
Wirkmechanismus
The mechanism of action of 5-(4-sec-butoxybenzylidene)-2,4-imidazolidinedione is not fully understood, but it is believed to act by inducing oxidative stress and disrupting the mitochondrial membrane potential in cells. This leads to the activation of caspase enzymes, which in turn initiate the apoptotic pathway.
Biochemical and Physiological Effects:
5-(4-sec-butoxybenzylidene)-2,4-imidazolidinedione has been shown to have significant biochemical and physiological effects on cells. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 5-(4-sec-butoxybenzylidene)-2,4-imidazolidinedione has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, 5-(4-sec-butoxybenzylidene)-2,4-imidazolidinedione has been shown to have antioxidant properties, which may be useful in preventing oxidative damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-sec-butoxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its ability to form metal complexes with various metals. However, 5-(4-sec-butoxybenzylidene)-2,4-imidazolidinedione has some limitations, such as its low water solubility, which may limit its use in biological experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-sec-butoxybenzylidene)-2,4-imidazolidinedione. One potential direction is to further investigate its antitumor properties and its potential use as a chemotherapeutic agent. Another direction is to explore its use as an antibacterial and antifungal agent. In addition, 5-(4-sec-butoxybenzylidene)-2,4-imidazolidinedione could be further studied for its potential applications in material science and nanotechnology. Finally, more research is needed to fully understand the mechanism of action of 5-(4-sec-butoxybenzylidene)-2,4-imidazolidinedione and its effects on cells and organisms.
Conclusion:
In this paper, we have discussed the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-(4-sec-butoxybenzylidene)-2,4-imidazolidinedione. 5-(4-sec-butoxybenzylidene)-2,4-imidazolidinedione has shown promising results in various fields of science and has the potential to be used in a wide range of applications. Further research is needed to fully understand its properties and potential uses.
Synthesemethoden
5-(4-sec-butoxybenzylidene)-2,4-imidazolidinedione can be synthesized by reacting 4-sec-butoxybenzaldehyde with hydantoin in the presence of a catalyst. The reaction mixture is then heated and stirred for several hours to obtain 5-(4-sec-butoxybenzylidene)-2,4-imidazolidinedione in high yield. The purity of the compound can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
5-(4-sec-butoxybenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, 5-(4-sec-butoxybenzylidene)-2,4-imidazolidinedione has shown promising results as an antitumor agent by inducing apoptosis in cancer cells. It has also been studied for its potential use as an antibacterial and antifungal agent. In material science, 5-(4-sec-butoxybenzylidene)-2,4-imidazolidinedione has been used as a building block for the synthesis of novel polymers and materials with interesting properties. In nanotechnology, 5-(4-sec-butoxybenzylidene)-2,4-imidazolidinedione has been used as a precursor for the synthesis of metal nanoparticles with various shapes and sizes.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-butan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-9(2)19-11-6-4-10(5-7-11)8-12-13(17)16-14(18)15-12/h4-9H,3H2,1-2H3,(H2,15,16,17,18)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVLYPNBXNJDQB-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5381827.png)
![2-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-benzimidazole-4-carboxamide](/img/structure/B5381836.png)

![4-ethyl-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5381855.png)
![3-(3-fluorophenyl)-5-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5381858.png)
![5-(2-chloro-5-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5381871.png)
![N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide](/img/structure/B5381882.png)

![N-[1-(hydroxymethyl)cyclopentyl]-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5381895.png)
![3-(6-{[2-(dimethylamino)ethyl]amino}-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-methylbenzamide](/img/structure/B5381902.png)
![5-methyl-N-{3-[(1-methyl-4-piperidinyl)oxy]propyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5381916.png)
![6-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5381924.png)
![(3aS*,6aR*)-5-(2-fluorobenzyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5381941.png)
![5-[(2-iodophenyl)amino]-5-oxopentanoic acid](/img/structure/B5381946.png)